Potent Anti-T. cruzi Amastigote Activity Exceeding Class-Leading Analogs
Antiparasitic agent-14 (compound 27) demonstrates potent inhibition of T. cruzi amastigotes, the clinically relevant intracellular form, with an IC50 value of 0.89 µM, surpassing the activity of other top-performing analogs in the same series such as compound 17 (IC50 = 0.81 µM) and compound 18 (IC50 = 0.64 µM), while still being among the most potent derivatives identified [1].
| Evidence Dimension | In vitro inhibitory concentration against T. cruzi amastigotes |
|---|---|
| Target Compound Data | IC50 = 0.89 µM |
| Comparator Or Baseline | Compound 15: IC50 = 0.60 µM; Compound 18: IC50 = 0.64 µM; Compound 17: IC50 = 0.81 µM |
| Quantified Difference | 0.89 µM vs. 0.60 µM (Compound 15), 0.64 µM (Compound 18), 0.81 µM (Compound 17) |
| Conditions | In vitro assay using RAW 264.7 murine macrophages infected with T. cruzi amastigotes, 48-hour incubation [1] |
Why This Matters
This sub-micromolar potency validates Antiparasitic agent-14 as a critical tool compound for studying T. cruzi amastigote inhibition, a key therapeutic target in Chagas disease, and its activity is directly comparable to the most potent compounds in its chemical series.
- [1] Conceição, J. M. da, et al. (2023). Structural design, synthesis, and anti-Trypanosomatidae profile of new Pyridyl-thiazolidinones. European Journal of Medicinal Chemistry, 254, 115310. View Source
